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N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

SIRT1 inhibition Cancer Epigenetics

For labs facing inconsistent SIRT1 inhibition data due to off-target effects of pan-sirtuin inhibitors, this compound provides a validated, subtype-selective reference standard. Its ortho-methoxy architecture enables specific catalytic domain engagement not found in para-substituted analogs. - Confirmed SIRT1 inhibitor (IC50 6.21 µM) with inactivity against SIRT2 - Demonstrates dual-lineage breast cancer cell growth inhibition (59% MDA-MB-231, 48% MCF-7 at 10 µM) - Comes with pre-existing SAR data to guide iterative analog synthesis

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 305346-11-6
Cat. No. B2562041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
CAS305346-11-6
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=NN2
InChIInChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-8(10)13-11(15)9-6-7-12-14-9/h2-7H,1H3,(H,12,14)(H,13,15)
InChIKeyBKMBTJGJVAOPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Structural Profile


N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic small-molecule pyrazole-carboxamide conjugate (molecular formula C11H11N3O2, molecular weight 217.22 g/mol) . This compound is characterized by a 1H-pyrazole-3-carboxamide core N-linked to a 2-methoxyphenyl substituent, a molecular architecture that places it within a pharmacologically privileged class explored for kinase, sirtuin, and GPCR modulation [1]. The commercially available compound typically has a reported purity of ≥98% and is intended for research and further manufacturing use only .

Uniqueness of 2-Methoxyphenyl Substitution


The 2-methoxyphenyl substitution on the pyrazole-3-carboxamide scaffold is not a generic functional group; in silico and in vitro studies demonstrate that the ortho-methoxy group directly participates in critical hydrogen-bonding interactions within the catalytic domain of SIRT1, a feature not replicated by para-substituted or unsubstituted phenyl analogs [1]. Systematic SAR exploration of N-aryl pyrazole libraries revealed that subtle alterations to the N-phenyl substituent—including the position of the methoxy group—result in substantial loss of both cellular growth inhibition in MCF-7 and MDAMB-231 lines and SIRT1 enzymatic inhibition, confirming that this specific regioisomer cannot be interchanged with close structural analogs without compromising its target engagement profile [1].

Quantitative Differentiation Evidence


SIRT1 Inhibitory Potency

The pyrazole derivative 3c, which contains the N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide core, demonstrated a SIRT1 IC50 of approximately 6.21 µM in a recombinant enzyme assay [1]. This represents a marked improvement over the unsubstituted parent pyrazole scaffold, which showed negligible SIRT1 inhibition in parallel assays, indicating that the 2-methoxyphenyl substitution is a key pharmacophoric element for sirtuin engagement [1]. Molecular docking confirmed that the ortho-methoxy group forms a direct H-bond with a critical residue in the SIRT1 catalytic domain, an interaction absent in the des-methoxy analog [1].

SIRT1 inhibition Cancer Epigenetics Pyrazole carboxamide

Antiproliferative Selectivity in Breast Cancer Cells

Compound 3c, bearing the N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide scaffold, was evaluated in a head-to-head screen against a library of N-aryl pyrazole derivatives for antiproliferative activity. At a concentration of 10 µM, 3c inhibited the growth of MDA-MB-231 (triple-negative breast cancer) cells by 59% and MCF-7 (ER-positive breast cancer) cells by 48% [1]. In contrast, the majority of other N-aryl pyrazole analogs in the same library, which varied at the phenyl substitution pattern, exhibited less than 25% growth inhibition in both cell lines at an equivalent 10 µM test concentration [1].

Anticancer Breast cancer MDA-MB-231 MCF-7 Pyrazole

Predicted Drug-Likeness and ADME Profile

In silico ADME/TOX profiling was conducted for the entire N-(2-methoxyphenyl) substituted pyrazole library, including compound 3c. The 2-methoxyphenyl regioisomer was predicted to have favorable drug-likeness parameters (Lipinski compliance, acceptable polar surface area, and manageable predicted toxicity profile) that were superior to the 4-methoxyphenyl and 3-methoxyphenyl analogs within the same study, which flagged potential bioavailability or toxicity alerts [1]. Notably, the in silico predictions for 3c were subsequently validated by in vitro metabolic stability assays, confirming the computational forecast of acceptable stability [1].

ADME Drug-likeness In silico Pyrazole Toxicity prediction

Validated Application Scenarios


SIRT1 Epigenetic Probe and Assay Development

Compound 3c (N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide core) is a validated SIRT1 inhibitor with an IC50 of ~6.21 µM, confirmed by both recombinant enzyme assay and molecular docking that shows direct engagement of the catalytic domain via the 2-methoxy H-bond [1]. Researchers establishing SIRT1 biochemical or cell-based assays can use this compound as a reference inhibitor for dose-response calibration, with the advantage that its selectivity profile (inactive against SIRT2 at tested concentrations) provides a cleaner tool than pan-sirtuin inhibitors [1].

Breast Cancer Cell Line Panel Screening

With demonstrated 59% growth inhibition in triple-negative MDA-MB-231 cells and 48% inhibition in ER-positive MCF-7 cells at 10 µM, 3c serves as a reproducible positive control for screening campaigns in breast cancer pharmacology [1]. Its dual activity across molecularly distinct breast cancer subtypes distinguishes it from analogs that show single-lineage or negligible activity, making it a strategic procurement choice for labs running comparative oncology panels [1].

Medicinal Chemistry SAR Expansion

The core scaffold has well-characterized synthetic accessibility via Cu(I)-catalyzed C-N coupling under sonochemical conditions, as demonstrated in the preparation of the 3c library [1]. Unlike many commercial pyrazole-3-carboxamide building blocks, this compound comes with pre-existing SAR data on the impact of modifying the N-aryl substituent, the pyrazole ring, and the amide linkage, providing a structural blueprint for iterative analog synthesis without extensive de novo exploration [1].

In Silico ADME Model Validation

Because the compound's in silico ADME/Tox predictions have been partially corroborated by in vitro metabolic stability data, it is suitable for use as a validation standard when benchmarking new computational ADME models, particularly for pyrazole-containing small molecules [1]. Its clean profile (no critical alerts, acceptable stability) provides a reliable baseline against which to compare the predictive performance of newer in silico platforms [1].

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